molecular formula C12H21NO3 B6238895 tert-butyl 1-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate CAS No. 182137-57-1

tert-butyl 1-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate

Cat. No. B6238895
CAS RN: 182137-57-1
M. Wt: 227.3
InChI Key:
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Description

Tert-butyl 1-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate (TBCH) is an organic compound that has been studied for its potential applications in various fields of science, including synthesis, catalysis, and drug development. TBCH is a cyclic carboxylic acid ester, which is a type of organic compound with a wide range of applications in various fields. TBCH is a bicyclic compound, with two rings of seven atoms each. It has a molecular formula of C8H16O2 and a molecular weight of 152.21 g/mol.

Scientific Research Applications

Tert-butyl 1-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate has been studied for its potential applications in various fields of science, including synthesis, catalysis, and drug development. In synthesis, tert-butyl 1-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate has been used as a reagent in the synthesis of various organic compounds, including amino acids, peptides, and polymers. In catalysis, tert-butyl 1-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate has been used as a catalyst in the synthesis of polymers and other organic compounds. In drug development, tert-butyl 1-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate has been studied for its potential as a drug target and as a drug delivery system.

Mechanism of Action

The mechanism of action of tert-butyl 1-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate is not fully understood. However, it is believed that tert-butyl 1-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate acts as a proton donor, accepting a proton from a substrate and transferring it to another molecule. This transfer of a proton is believed to be responsible for the catalytic activity of tert-butyl 1-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 1-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate are not yet fully understood. However, studies have shown that tert-butyl 1-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate can increase the activity of enzymes involved in the synthesis of various proteins and other molecules, as well as increase the production of various hormones. It has also been shown to have an anti-inflammatory effect.

Advantages and Limitations for Lab Experiments

The main advantage of using tert-butyl 1-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate for laboratory experiments is its low cost and easy availability. It is also relatively easy to synthesize and can be used in a variety of reactions. The main limitation of using tert-butyl 1-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate is its toxicity. It is important to use the compound in a well-ventilated area and to wear protective clothing when handling it.

Future Directions

There are many potential future directions for the study of tert-butyl 1-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate. These include further research into its mechanism of action and its potential applications in drug development, as well as its use as a catalyst in the synthesis of various organic compounds. Additionally, further research into the biochemical and physiological effects of tert-butyl 1-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate could lead to the development of new drugs or treatments for various diseases. Finally, further research into the synthesis of tert-butyl 1-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate could lead to the development of more efficient and cost-effective methods for synthesizing the compound.

Synthesis Methods

Tert-butyl 1-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate can be synthesized in a variety of ways. The most common method is the Mitsunobu reaction, which involves the reaction of an alcohol with an acid chloride in the presence of a phosphonium salt. This reaction produces an ester, which is then converted to tert-butyl 1-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate by deprotonation with a base. Other methods for synthesizing tert-butyl 1-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate include the reaction of an alcohol with an acid anhydride, the reaction of an alcohol with a carboxylic acid, and the reaction of an alcohol with an acid halide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 1-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate involves the protection of the amine group, followed by the addition of a hydroxymethyl group to the protected amine. The carboxylic acid group is then esterified with tert-butanol to form the final product.", "Starting Materials": [ "7-azabicyclo[2.2.1]heptane", "tert-butyl chloroformate", "methanol", "sodium borohydride", "formaldehyde", "tert-butanol", "dicyclohexylcarbodiimide", "4-dimethylaminopyridine", "acetic anhydride", "triethylamine", "dichloromethane" ], "Reaction": [ "7-azabicyclo[2.2.1]heptane is reacted with tert-butyl chloroformate in the presence of triethylamine and dichloromethane to protect the amine group.", "The protected amine is then reacted with formaldehyde and sodium borohydride in methanol to form the hydroxymethyl group.", "The carboxylic acid group is then activated with dicyclohexylcarbodiimide and 4-dimethylaminopyridine, followed by esterification with tert-butanol to form the final product, tert-butyl 1-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate." ] }

CAS RN

182137-57-1

Product Name

tert-butyl 1-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate

Molecular Formula

C12H21NO3

Molecular Weight

227.3

Purity

0

Origin of Product

United States

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